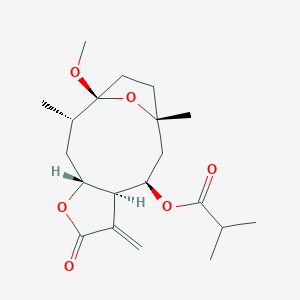
phytanoyl-Coenzyme A (triethylammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytanic acid is a saturated 20-carbon branched-chain fatty acid that can only be derived from dietary sources. Under normal conditions, phytanic acid is degraded via α-oxidation (oxidative decarboxylation) to produce pristanic acid, which then undergoes β-oxidation as part of the metabolism process. Degradation of phytanic acid is impaired in patients with peroxisomal disorders or diseases such as infantile phytanic acid storage disease or Refsum’s disease. phytanoyl-Coenzyme A (CoA) is the conjugate of phytanic acid and CoA.
Wissenschaftliche Forschungsanwendungen
Enzyme Characterization in Human Liver
Phytanoyl-Coenzyme A hydroxylase, a significant peroxisomal enzyme, is vital in the alpha-oxidation of phytanoyl-Coenzyme A. Its activity is essential for diagnosing inherited diseases where this enzyme is deficient. Optimal activity measurements require preformed phytanoyl-Coenzyme A plus other components. This research is crucial for understanding inherited diseases and enzyme purification (Jansen et al., 1998).
Phytanoyl-CoA Hydroxylase in Peroxisomes
Phytanoyl-CoA hydroxylase, found in human liver peroxisomes, plays a role in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid. This enzyme's deficiency in Zellweger syndrome patients explains their impaired phytanic acid oxidation (Jansen et al., 1996).
Role in Nucleotide Synthesis
S-alkyl esters of protected 2′-deoxyribonucleoside 3′-phosphorothioates, crucial in oligodeoxyribonucleotide synthesis, involve triethylammonium salts. This process is fundamental in nucleotide research and has broad applications in biochemistry and molecular biology (Xiaohai Liu & C. Reese, 1995).
Phytanol and Phytol Derivative Synthesis
Phytanol and phytol derivatives, such as monophytanyl phosphate and phytanyl pyrophosphate, are synthesized using processes that involve triethylammonium phosphate. These compounds are significant in biochemical studies, particularly in understanding lipid metabolism (C. Joo et al., 1973).
PHYHD1A Analysis
PHYHD1A, related to phytanoyl-CoA hydroxylase, functions as a 2-oxoglutarate dependent oxygenase. While it does not directly involve in phytanoyl coenzyme-A metabolism, it provides insights into related metabolic pathways (Zhang et al., 2011).
Phytanoyl-CoA 2-Hydroxylase Specificity Studies
Investigations into phytanoyl-coenzyme A 2-hydroxylase (PAHX) reveal its role in hydroxylating various CoA derivatives. This research enhances understanding of enzymes involved in lipid metabolism and related diseases (Searls et al., 2005).
Eigenschaften
Produktname |
phytanoyl-Coenzyme A (triethylammonium salt) |
|---|---|
Molekularformel |
C41H74N7O17P3S · 3C6H15N |
Molekulargewicht |
1365.63 |
InChI |
InChI=1S/C41H74N7O17P3S.3C6H15N/c1-26(2)11-8-12-27(3)13-9-14-28(4)15-10-16-29(5)21-32(50)69-20-19-43-31(49)17-18-44-39(53)36(52)41(6,7)23-62-68(59,60)65-67(57,58)61-22-30-35(64-66(54,55)56)34(51)40(63-30)48-25-47-33-37(42)45-24-46-38(33)48;3*1-4-7(5- |
InChI-Schlüssel |
YPPWBXNCPGZYJL-LHSCBJDXSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(SCCNC(CCNC([C@@](O)([H])C(C)(C)COP(OP([O-])(OCC1C(OP(O)([O-])=O)C(O)C(N2C=NC3=C2N=CN=C3N)O1)=O)([O-])=O)=O)=O)=O.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC |
Synonyme |
Phytanic Acid Coenzyme A Ester (triethylammonium salt); phytanoyl-CoA (triethylammonium salt) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



